Benzydamine-d6 N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

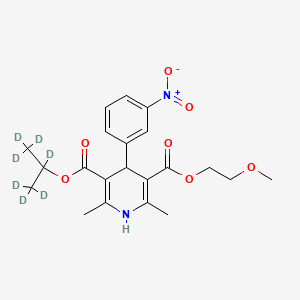

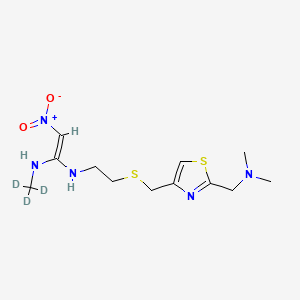

Benzydamine-d6 N-Oxide is a deuterium-labeled metabolite of Benzydamine . It is used for pharmaceutical analytical testing .

Synthesis Analysis

Benzydamine N-oxide-d6 can be synthesized using two approaches. One is an enzyme immobilization system using two HisTrap HP columns connected in series carrying His6-GDH and His6-FMO3 enzymes respectively. The other is a two-strain-mixed-culture strategy using cell suspensions of E. coli .Molecular Structure Analysis

The molecular formula of this compound is C19H17D6N3O2 . The molecular weight is 331.44 .Chemical Reactions Analysis

Benzydamine N-Oxide is a stable metabolite that can be quantified with high specificity and sensitivity using a simple reverse-phase high-performance liquid chromatography (HPLC) assay with fluorescence detection .Scientific Research Applications

Human Plasma Metabolic Profiles of Benzydamine : Benzydamine, a nonsteroidal anti-inflammatory drug, is used in preclinical research as a flavin-containing monooxygenase (FMO) probe substrate. This study investigated the plasma concentrations of benzydamine and its primary N-oxide and N-demethylated metabolites in different mouse models. It found that the pharmacokinetic profiles of benzydamine differed between control and humanized-liver mice, highlighting the drug's metabolism and the role of benzydamine N-oxide in these processes (Yamazaki-Nishioka et al., 2018).

HPLC Determination of Benzydamine and its Metabolite N-Oxide : This research describes a method for extracting and quantifying benzydamine and its N-oxide metabolite using liquid chromatography with fluorescence detection in plasma samples. The study offers insights into the plasma levels of benzydamine and its N-oxide metabolite following oral and topical applications, emphasizing the role of benzydamine N-oxide in the drug's systemic effects (Catanese et al., 1986).

Benzydamine N-oxygenation as an Index for Flavin-containing Monooxygenase Activity : This study characterizes benzydamine N-oxygenation and N-demethylation by liver microsomes from various species, including humans. It shows that benzydamine N-oxygenation is mediated by FMO1/3 and N-demethylation by cytochrome P450 enzymes, emphasizing the importance of benzydamine N-oxide in assessing FMO activity (Taniguchi-Takizawa et al., 2015).

Identification of Benzydamine and its Metabolite in the Presence of Certain Anti-inflammatory Non-steroidal Drugs : This research developed a method to identify benzydamine and its N-oxide metabolite in biological material, particularly in the context of benzydamine poisoning. It highlights the use of benzydamine N-oxide as a marker in toxicological investigations (Chorna et al., 2021).

Mechanism of Action

Target of Action

Benzydamine-d6 N-Oxide, a deuterated derivative of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine , primarily targets inflammatory cytokines and prostaglandins . It inhibits the synthesis of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and prostaglandins . These targets play a crucial role in the inflammatory response, and their inhibition leads to the relief of inflammation and associated pain .

Mode of Action

This compound interacts with its targets by inhibiting their synthesis . This interaction results in decreased inflammation and pain. It also inhibits leukocyte-endothelial interactions, neutrophil degranulation, vasodilation, and vascular permeability . These actions contribute to its anti-inflammatory and analgesic properties .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation and pain. By inhibiting the synthesis of inflammatory cytokines and prostaglandins, it disrupts the signaling pathways that lead to inflammation and pain . Additionally, it inhibits the oxidative burst of neutrophils, which is a key component of the body’s immune response .

Pharmacokinetics

This compound is highly lipid-soluble in its unionized form . This property allows it to be passively reabsorbed in the renal tubule , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammation and pain. By inhibiting the synthesis of inflammatory cytokines and prostaglandins, it reduces inflammation at the molecular level . At the cellular level, it inhibits leukocyte-endothelial interactions and neutrophil degranulation, leading to a decrease in inflammation and associated pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can impact its solubility and absorption . .

properties

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKKEFPZHPEYJK-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)(C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724607 |

Source

|

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246820-03-0 |

Source

|

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)